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Compound of Interest

2-Chloro-5-fluoro-3,8-
Compound Name:
dimethylquinoline

Cat. No.: B060596

Introduction

Dimethylquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as
a versatile scaffold in medicinal chemistry and materials science. The foundational quinoline
structure, a fusion of benzene and pyridine rings, imparts unique physicochemical properties
that, when combined with methyl substitutions, give rise to a diverse array of biological
activities and practical applications. This technical guide provides an in-depth exploration of the
potential applications of dimethylquinoline compounds, focusing on their therapeutic promise
as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their
utility as fluorescent probes and catalysts. This document is intended to serve as a
comprehensive resource for researchers, scientists, and drug development professionals,
offering quantitative data, detailed experimental methodologies, and an examination of the
underlying signaling pathways.

Therapeutic Applications

The dimethylquinoline core has been extensively investigated as a pharmacophore in the
development of novel therapeutic agents. The position of the methyl groups on the quinoline
ring significantly influences the compound's biological activity, leading to a wide range of
potential medical applications.

Anticancer Activity
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Dimethylquinoline derivatives have demonstrated significant cytotoxic effects against a variety
of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the
inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and

survival.

Quantitative Data: Anticancer Activity of Dimethylquinoline Derivatives
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Compound/Derivati

Cancer Cell Line IC50 (uM) Reference
ve
Tetrahydrobenzo[h]qui
] MCF-7 (Breast) 7.5 (48h) [4]
noline
2-phenylquinolin-4-
) HT-29 (Colon) 8.12 [4]
amine (7a)
Quinoline 13 HeLa (Cervical) 8.3 [3]
Tetrahydroquinoline )
HelLa (Cervical) 13.15 [3]
18
Quinoline 12 PC3 (Prostate) 31.37 [3]
Quinoline 11 PC3 (Prostate) 34.34 [3]
Compound 91b1 A549 (Lung) 15.38 pug/mL [5]
Compound 91b1 AGS (Gastric) 4.28 pg/mL [5]
KYSE150
Compound 91b1 4.17 pg/mL [5]
(Esophageal)
KYSE450
Compound 91b1 1.83 pg/mL [5]
(Esophageal)
Ethyl carboxylate
c A549 (Lung) 43.1 [6]
derivative (10d)
o-hydroxy phenyl
piperazine derivative A549 (Lung) 43.1 [6]
(109)
Ethyl carboxylate
o MCF-7 (Breast) 59.1 [6]
derivative (10d)
o-hydroxy phenyl
piperazine derivative MCF-7 (Breast) 59.1 [6]

(10g)

Experimental Protocols: Anticancer Activity Evaluation
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In Vitro Cytotoxicity Assessment using MTT Assay|[7][8][9]

e Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HelLa) in 96-well plates at a density of 1
x 104 cells per well and incubate overnight to allow for cell adherence.

o Compound Treatment: Treat the cells with various concentrations of the dimethylquinoline
compound (e.g., 0, 10, 30, 50, and 100 uM) for a specified duration (e.g., 24, 48, or 72
hours).

e MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in
dimethyl sulfoxide (DMSO).

e Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value by plotting cell viability against the compound concentration.

Cell Apoptosis Analysis via Annexin V-FITC/PI Dual Staining[4][10]

o Cell Seeding and Treatment: Seed cells in a six-well plate and treat with the desired
concentrations of the dimethylquinoline derivative.

o Cell Harvesting: Harvest the cells, including both adherent and floating cells, through
trypsinization.

e Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 uL of FITC-conjugated
Annexin V and 5 pL of propidium iodide (PI) to 100 uL of the cell suspension.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the
apoptotic cell population.

Signaling Pathways in Anticancer Activity
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A key mechanism through which some quinoline derivatives exert their anticancer effects is by
inhibiting the Nuclear Factor-kappa B (NF-kB) signaling pathway.[11][12][13] NF-kB is a
transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and
its dysregulation is linked to various cancers.
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Caption: Inhibition of the NF-kB signaling pathway by dimethylquinoline compounds.

Antimicrobial Activity

Dimethylquinoline derivatives have shown promise as potent antibacterial agents, particularly
against Gram-positive bacteria.[14][15]

Quantitative Data: Antimicrobial Activity of Dimethylquinoline Derivatives
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Compound/Derivati

Bacterial Strain MIC (pg/mL) Reference

ve
Staphylococcus

Compound 9 0.12 [16]
aureus
Streptococcus

Compound 9 8 [16]
pyogenes

Compound 9 Salmonella typhi 0.12 [16]

Compound 9 Escherichia coli 0.12 [16]
Staphylococcus

Compound 10 0.24 [16]
aureus
Streptococcus

Compound 10 32 [16]
pyogenes

Compound 10 Salmonella typhi 0.12 [16]

Compound 10 Escherichia coli 0.12 [16]
Staphylococcus

Compound 15 0.8 uM [16]
aureus

Compound 15 Bacillus cereus 0.8 uM [16]

Drug-resistant M.
Compound 37 ] 0.08-0.31 [16]
tuberculosis

Drug-resistant M.
Compound 38 ] 0.16-0.31 [16]
tuberculosis

Experimental Protocols: Antimicrobial Activity Evaluation
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[15]

o Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland
standard).
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 Serial Dilution: Perform a two-fold serial dilution of the dimethylquinoline compound in a 96-
well microtiter plate containing broth medium.

 Inoculation: Inoculate each well with the bacterial suspension.
e Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Anti-inflammatory and Neuroprotective Effects

Certain dimethylquinoline derivatives exhibit anti-inflammatory and neuroprotective properties,
primarily through their antioxidant capabilities and modulation of inflammatory pathways.[1]

Experimental Protocols: Neuroprotection Evaluation
In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats[1]

o Animal Model: Induce CIR in rats through bilateral common carotid artery occlusion followed
by reperfusion.

o Drug Administration: Administer the dimethylquinoline derivative (e.g., 50 mg/kg) for a
specified period.

o Behavioral Assessment: Evaluate motor coordination using standardized behavioral tests.

o Histopathological and Biochemical Analysis: Assess neuronal damage through histological
staining and measure markers of oxidative stress and inflammation using ELISA and PCR.

In Vitro Neuroprotection Assay against Excitotoxicity[17]
e Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates.

o Compound Treatment: Pre-incubate the cells with various concentrations of the
dimethylquinoline compound.
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 Induction of Excitotoxicity: Expose the cells to a neurotoxic agent (e.g., quinolinic acid) in the
presence of the test compound.

o Cell Viability Assessment: Measure cell viability using assays like MTT or LDH release to
determine the neuroprotective effect.

Signaling Pathways in Neuroprotection
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Caption: Experimental workflow for evaluating the neuroprotective effects of dimethylquinoline
compounds.
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Applications in Materials Science and Chemical
Biology

Beyond their therapeutic potential, dimethylquinoline compounds are valuable in materials
science and as tools for chemical biology research, primarily due to their fluorescent properties.

Fluorescent Probes

The rigid, planar structure of the quinoline ring system often imparts fluorescent properties to its
derivatives. Dimethylquinolines can be functionalized to create fluorescent probes for various
applications, including live-cell imaging and sensing.[18][19] The photophysical properties,
such as quantum yield and Stokes shift, can be tuned by modifying the substituents on the
qguinoline core.[20][21][22][23][24]

Quantitative Data: Fluorescent Properties of Dimethylquinoline Derivatives

Quantum Yield

Derivative Class Solvent Reference
(PF)
N-methyl-1,2-
dihydroquinoline-3- THF 0.5-0.9 [20]
carboxylates
DMA derivatives
15.1% and 12.2% [21]
(6a,b)
SP derivatives (6d,e) - 0.5% and 0.7% [21]
1-(isoquinolin-3-
o 0.1 M H2SO0a4 0.963 [22]
yl)azetidin-2-one (3a)
1-(isoquinolin-3-
yhimidazolidin-2-one 0.1 M H2S0a - [22]
(3e)
N-methyl analog 5 0.1 M H2S0Oa4 0.479 [22]

Experimental Protocols: Synthesis of Fluorescent Probes
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General Procedure for Suzuki Coupling to Synthesize 3,6-Disubstituted Isoquinoline
Probes[24][25]

e Reaction Setup: In a reaction vessel, combine 3,6-dichloroisoquinoline, the desired boronic
acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPhs)s), and a base (e.g.,
K2CO:s).

o Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen)
multiple times.

e Solvent Addition and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water).
Heat the mixture to 80-100°C and stir for 12-24 hours.

o Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent,
wash with water and brine, and purify the crude product using column chromatography.

Logical Relationship for Fluorescent Probe Design

Electron-Donating Group Electron-Withdrawing Group
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Caption: Logical relationship of components in designing a dimethylquinoline-based fluorescent
probe.
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Physicochemical Properties of Representative
Dimethylquinolines

2,4-Dimethylquinoline[26][27][28][29]

o Appearance: Colorless to light yellow liquid
e Molecular Formula: Ci1H11N

e Molar Mass: 157.21 g/mol

e Boiling Point: 264-265°C

e Density: 1.061 g/mL at 25°C

o Solubility: Very slightly soluble in water; soluble in alcohol and ether.
2,6-Dimethylquinoline[30]

o Appearance: Light brown crystalline powder
» Molecular Formula: C11H11N

e Molar Mass: 157.21 g/mol
2,8-Dimethylquinoline[31]

e Molecular Formula: C11H11N

e Molar Mass: 157.21 g/mol

Conclusion

Dimethylquinoline compounds represent a rich and versatile class of molecules with significant
potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer,
antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation and
development. The tunability of their fluorescent properties also positions them as valuable tools
for advancing biological imaging and sensing technologies. The synthetic accessibility of the
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quinoline scaffold, coupled with the ability to strategically introduce methyl and other functional
groups, provides a robust platform for the design and discovery of novel compounds with
tailored properties. This technical guide serves as a foundational resource to stimulate and
support continued research into the promising applications of dimethylquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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